![molecular formula C14H14N4O2S B3139909 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate CAS No. 477859-39-5](/img/structure/B3139909.png)
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate
Overview
Description
The compound seems to be related to a class of molecules that use the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . These molecules have been studied for their potential anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound was not found, related compounds have been synthesized using three-component and three-stage synthetic protocols .Molecular Structure Analysis
The molecule consists of the eight-membered thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system . The fused bicyclic system is approximately planar .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research by Nikpour and Motamedi (2015) explored the synthesis of related [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol compounds, highlighting methods for creating similar complex structures (Nikpour & Motamedi, 2015).
Chemical Reactions and Derivatives : El-Sherief et al. (2011) demonstrated reactions with cyano compounds to create derivatives of thiazolo[3,2-b][1,2,4]triazoles, which are structurally related to the target compound (El-Sherief, Hozien, EL-Mahdy & Sarhan, 2011).
Biological and Pharmacological Applications
Anticancer Activity : A study by Lesyk et al. (2007) on related thiazolo[3,2-b][1,2,4]triazoles revealed potential anticancer properties, indicating a potential research avenue for the target compound (Lesyk, Vladzimirska, Holota, Zaprutko & Gzella, 2007).
Antimicrobial and Antifungal Properties : Gomha and Riyadh (2011) found that certain [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have antimicrobial and antifungal effects, suggesting similar capabilities in the target compound (Gomha & Riyadh, 2011).
Insecticidal and Antibacterial Activities : Holla et al. (2006) explored the insecticidal and antibacterial activities of triazolo[3,4-b][1,3,4]thiadiazoles, indicating potential uses for the target compound in these areas (Holla, Prasanna, Poojary, Rao & Shridhara, 2006).
Additional Applications
Synthetic Modifications : The work of Sarhan et al. (2008) on modifying 1,2,4-triazole structures, including thiazolo[3,2-b][1,2,4]triazoles, can provide insights into modifying the target compound for specific applications (Sarhan, Elsherif, Mahmoud & Habib, 2008).
Structural Analyses : Research by Dong et al. (2005) on the crystal structure of related compounds could inform the structural analysis of the target compound, which is essential in understanding its chemical and biological properties (Dong & Wang, 2005).
Mechanism of Action
properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-12(21-13-15-8-16-18(9)13)10(2)20-14(19)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUMBPBMVOBSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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